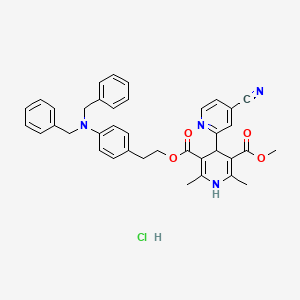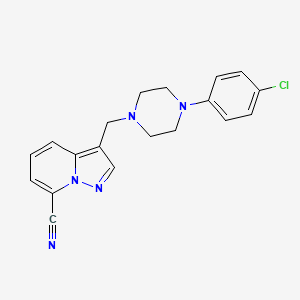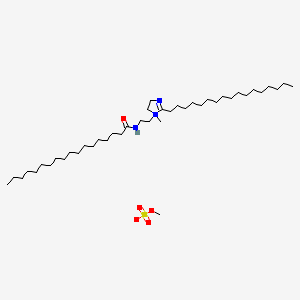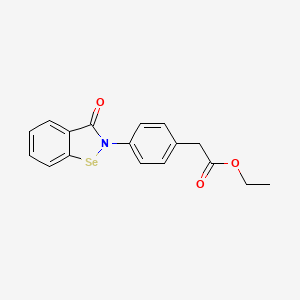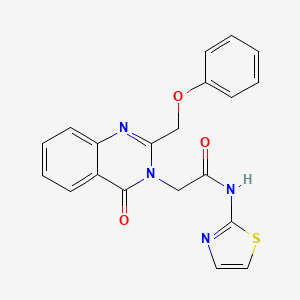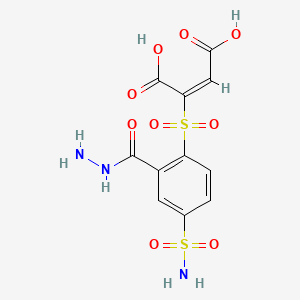
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butenedioic acid backbone and a sulfonyl hydrazide group attached to an aminophenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) typically involves a multi-step process. One common method starts with the preparation of (E)-2-butenedioic acid, which is then reacted with 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted sulfonyl hydrazides.
Applications De Recherche Scientifique
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonyl hydrazides: Compounds with similar sulfonyl hydrazide groups, such as sulfonyl hydrazine derivatives.
Butenedioic acid derivatives: Compounds with similar butenedioic acid backbones, such as maleic acid derivatives.
Uniqueness
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is unique due to the combination of its butenedioic acid backbone and sulfonyl hydrazide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
114642-72-7 |
|---|---|
Formule moléculaire |
C11H11N3O9S2 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
(E)-2-[2-(hydrazinecarbonyl)-4-sulfamoylphenyl]sulfonylbut-2-enedioic acid |
InChI |
InChI=1S/C11H11N3O9S2/c12-14-10(17)6-3-5(25(13,22)23)1-2-7(6)24(20,21)8(11(18)19)4-9(15)16/h1-4H,12H2,(H,14,17)(H,15,16)(H,18,19)(H2,13,22,23)/b8-4+ |
Clé InChI |
ISICEPYAKYOGKF-XBXARRHUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)NN)S(=O)(=O)/C(=C/C(=O)O)/C(=O)O |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)NN)S(=O)(=O)C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





